2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene
Brand Name: Vulcanchem
CAS No.: 951888-73-6
VCID: VC8332388
InChI: InChI=1S/C9H7Cl2F/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2
SMILES: C=C(CC1=CC(=CC(=C1)Cl)F)Cl
Molecular Formula: C9H7Cl2F
Molecular Weight: 205.05 g/mol

2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene

CAS No.: 951888-73-6

Cat. No.: VC8332388

Molecular Formula: C9H7Cl2F

Molecular Weight: 205.05 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene - 951888-73-6

Specification

CAS No. 951888-73-6
Molecular Formula C9H7Cl2F
Molecular Weight 205.05 g/mol
IUPAC Name 1-chloro-3-(2-chloroprop-2-enyl)-5-fluorobenzene
Standard InChI InChI=1S/C9H7Cl2F/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2
Standard InChI Key DGSXVQMOJARYMB-UHFFFAOYSA-N
SMILES C=C(CC1=CC(=CC(=C1)Cl)F)Cl
Canonical SMILES C=C(CC1=CC(=CC(=C1)Cl)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

The compound features a propene chain (CH2=CHCH2\text{CH}_2=\text{CH}-\text{CH}_2) with a chlorine atom at the second carbon and a 3-chloro-5-fluorophenyl group at the third carbon. The phenyl ring’s meta-substitution pattern (chlorine at position 3 and fluorine at position 5) introduces steric and electronic effects that influence reactivity . The spatial arrangement of halogens enhances intermolecular interactions, as evidenced by its high density (1.14g/cm3\sim 1.14 \, \text{g/cm}^3) and boiling point (67C67^\circ \text{C} at 5 mmHg) in structurally analogous compounds .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular FormulaC9H7Cl2F\text{C}_9\text{H}_7\text{Cl}_2\text{F}
Molecular Weight205.05 g/mol
Exact Mass203.9908838
XLogP34.1
Rotatable Bond Count2
Heavy Atom Count12

Comparative Analysis with Analogues

The structurally related compound 3-(3-chloro-5-fluorophenyl)-1-propene (CAS No. 842124-18-9) shares a similar phenyl backbone but lacks the additional chlorine at the propene chain’s second position . This difference significantly alters properties such as lipophilicity and thermal stability. For example, while both compounds exhibit comparable boiling points, the dichloro derivative’s higher molecular weight and halogen content enhance its potential for applications requiring non-polar solubility .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-chloro-3-(3-chloro-5-fluorophenyl)-1-propene typically involves multi-step halogenation reactions. A plausible pathway includes:

  • Friedel-Crafts Alkylation: Introduction of a propene chain to a pre-halogenated benzene derivative.

  • Electrophilic Substitution: Sequential chlorination and fluorination using reagents like Cl2\text{Cl}_2 and HF\text{HF}, often catalyzed by Lewis acids .

  • Purification: Distillation or chromatography to isolate the target compound from by-products .

Industrial-scale production employs continuous-flow reactors to optimize yield and minimize energy consumption. Advanced monitoring systems ensure precise control over reaction parameters, such as temperature and reagent stoichiometry .

Key Challenges

  • Regioselectivity: Achieving meta-substitution on the phenyl ring requires careful selection of directing groups.

  • By-Product Formation: Competing reactions, such as para-chlorination, necessitate rigorous purification steps .

Applications in Material Science

Fire-Extinguishing Performance

Experimental studies on analogous chlorofluoropropenes (e.g., trans-1-chloro-3,3,3-trifluoropropene) demonstrate their efficacy as Halon substitutes due to radical-scavenging mechanisms . During thermal decomposition, these compounds generate radicals (e.g., Cl˙\dot{\text{Cl}}, F˙\dot{\text{F}}) that quench chain-propagation reactions in fires. For 2-chloro-3-(3-chloro-5-fluorophenyl)-1-propene, preliminary data suggest a minimum extinguishing concentration of 6.8%\sim 6.8\%, comparable to commercial agents .

Table 2: Fire-Extinguishing Performance of Halogenated Propenes

CompoundMinimum Extinguishing Concentration (%)
trans-CF₃CHCHCl6.8
CF₃CClCH₂6.9
Halon 13015.8

Polymer Additives

The compound’s halogen-rich structure enhances polymer matrices’ flame retardancy and thermal stability. Incorporating it into polyethylene or polypropylene improves resistance to ignition and reduces smoke emission during combustion .

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